
Saredutant
Vue d'ensemble
Description
Saredutant, également connu sous le nom de SR-48968, est un antagoniste du récepteur de la neurokinine-2. Il a été développé par Sanofi-Aventis comme traitement potentiel de la dépression majeure et du trouble d'anxiété généralisée. Le composé a atteint la phase III des essais cliniques, mais a finalement été abandonné en 2009 .
Méthodes De Préparation
La synthèse du Saredutant implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse implique généralement les étapes suivantes :
Formation du cycle pipéridine : Le cycle pipéridine est formé par une série de réactions de cyclisation.
Introduction des groupes phényle : Les groupes phényle sont introduits à l'aide d'une acylation de Friedel-Crafts.
Attachement du groupe dichlorophényle : Le groupe dichlorophényle est attaché par une réaction de substitution nucléophile.
Assemblage final : L'assemblage final implique le couplage des composés intermédiaires pour former la molécule de this compound complète
Analyse Des Réactions Chimiques
Saredutant subit plusieurs types de réactions chimiques :
Oxydation : this compound peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction de this compound peut être obtenue à l'aide d'agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe dichlorophényle.
Hydrolyse : Le composé peut être hydrolysé en milieu acide ou basique pour produire divers produits de dégradation
Applications de la recherche scientifique
This compound a été étudié de manière approfondie pour ses applications thérapeutiques potentielles :
Chimie : En chimie, this compound est utilisé comme composé modèle pour étudier le comportement des antagonistes du récepteur de la neurokinine-2.
Biologie : En recherche biologique, this compound est utilisé pour étudier le rôle des récepteurs de la neurokinine-2 dans divers processus physiologiques.
Médecine : Cliniquement, this compound a été étudié pour son potentiel à traiter la dépression majeure et le trouble d'anxiété généralisée. Il s'est avéré prometteur lors des essais précliniques et des premiers essais cliniques, mais a finalement été abandonné.
Industrie : Dans l'industrie pharmaceutique, this compound sert de composé de référence pour le développement de nouveaux antagonistes du récepteur de la neurokinine-2
Mécanisme d'action
This compound exerce ses effets en bloquant le récepteur de la neurokinine-2, qui est un récepteur du neuropeptide neurokinine A. En inhibant ce récepteur, this compound empêche la liaison de la neurokinine A, modulant ainsi la neurotransmission et réduisant les symptômes de la dépression et de l'anxiété. Les cibles moléculaires et les voies impliquées comprennent l'inhibition du récepteur de la substance K, qui joue un rôle dans la régulation de l'humeur .
Applications De Recherche Scientifique
Pharmacological Profile
Saredutant has demonstrated significant effects in various preclinical models related to anxiety and depression. The compound's pharmacological characterization reveals its potential as a therapeutic agent targeting stress-related disorders. Key findings include:
- Anxiolytic and Antidepressant-like Activities : In rodent models, this compound exhibited anxiolytic effects comparable to traditional anxiolytics like diazepam and buspirone. It also displayed antidepressant-like activity in tests such as the forced swim test and chronic mild stress paradigms .
- Mechanism of Action : this compound's effects are mediated through the blockade of NK2 receptors, which play a role in modulating stress-related behaviors. This blockade has been linked to increased expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, suggesting a neuroprotective mechanism .
Behavioral Studies
Several studies have investigated the behavioral effects of this compound in animal models, providing insights into its potential clinical applications:
- Forced Swim Test : In this widely used model for assessing antidepressant activity, this compound treatment resulted in decreased immobility time, indicating an antidepressant-like effect. This effect was observed even under stress conditions, which is notable compared to traditional antidepressants that may not perform well under similar circumstances .
- Social Interaction Tests : this compound increased social interaction time in rodents, further supporting its anxiolytic properties. This effect was significant when compared to control groups receiving no treatment or traditional antidepressants .
Comparative Efficacy
This compound's efficacy has been compared with other known antidepressants and anxiolytics:
Compound | Effect on Anxiety | Effect on Depression | Notes |
---|---|---|---|
This compound | Significant | Significant | Comparable to diazepam and fluoxetine |
Clomipramine | Moderate | Significant | Effective under baseline but less so under stress |
Fluoxetine | Minimal | Significant | Less effective in anxiety models |
Case Study 1: Stress-Induced Behaviors
In a study examining the effects of this compound on stress-induced behaviors, rats subjected to electric foot shocks showed improved outcomes when treated with this compound. The compound not only reduced immobility in forced swim tests but also normalized plasma corticosterone levels, indicating a potential regulatory effect on the hypothalamic-pituitary-adrenal (HPA) axis .
Case Study 2: Chronic Mild Stress
A chronic mild stress model demonstrated that prolonged treatment with this compound attenuated physical degradation associated with stress. This suggests that this compound may have long-term benefits for individuals experiencing chronic stress or anxiety disorders .
Mécanisme D'action
Saredutant exerts its effects by blocking the neurokinin-2 receptor, which is a receptor for the neuropeptide neurokinin A. By inhibiting this receptor, this compound prevents the binding of neurokinin A, thereby modulating neurotransmission and reducing symptoms of depression and anxiety. The molecular targets and pathways involved include the inhibition of the substance-K receptor, which plays a role in mood regulation .
Comparaison Avec Des Composés Similaires
Saredutant est comparé à d'autres antagonistes du récepteur de la neurokinine-2 tels que :
GR-159897 : Un autre antagoniste du récepteur de la neurokinine-2 avec un potentiel thérapeutique similaire.
Ibodutant : Un composé ayant une affinité de récepteur similaire, mais des propriétés pharmacocinétiques différentes.
Nepadutant : Un autre antagoniste du récepteur de la neurokinine-2 ayant une structure chimique et des applications thérapeutiques distinctes.
This compound est unique en raison de son affinité de liaison spécifique et de la recherche clinique approfondie menée sur ses effets thérapeutiques potentiels .
Activité Biologique
Saredutant, also known as SR48968, is a selective neurokinin-2 (NK2) receptor antagonist that has garnered attention for its potential therapeutic effects in treating major depressive disorder (MDD) and generalized anxiety disorder (GAD). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and results from various studies.
This compound functions primarily by antagonizing the NK2 receptor, which is part of the tachykinin neuropeptide system. This receptor is implicated in various physiological processes, including stress response and mood regulation. By blocking NK2 receptors, this compound may modulate the release of neurotransmitters involved in mood disorders, thereby exerting antidepressant and anxiolytic effects without the common side effects associated with traditional antidepressants.
Pharmacological Profile
The pharmacological characterization of this compound reveals its potential benefits in treating mood disorders. Key findings include:
- Antidepressant-like Effects : In rodent models, this compound has demonstrated significant antidepressant-like activity. For instance, in the Flinders Sensitive Line (FSL) rat model of depression, doses of 3 mg/kg and 10 mg/kg significantly reduced immobility in the forced swim test (FST), a common measure of depressive behavior .
- Anxiolytic Properties : In social interaction tests, this compound increased the time spent interacting, akin to established anxiolytics like diazepam .
- Stress Resilience : this compound has been shown to attenuate stress-induced behavioral changes and restore normal neurochemical functioning in stressed animals by normalizing hypothalamic-pituitary-adrenal (HPA) axis activity .
Clinical Studies and Efficacy
This compound has undergone several clinical trials to evaluate its efficacy in humans suffering from MDD and GAD:
- Phase III Trials : Initial studies indicated that this compound provided a statistically significant improvement in depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D) . However, results were mixed; while some trials showed positive outcomes, others did not reach statistical significance against placebo .
- Adverse Events : Notably, this compound exhibited a favorable side effect profile compared to traditional antidepressants. Patients reported significantly less nausea and absence of sexual dysfunction and insomnia .
Data Summary
The following table summarizes key findings from various studies on this compound:
Case Studies
- Case Study on Efficacy : A clinical trial involving 300 patients with MDD showed that those treated with this compound exhibited a notable reduction in depressive symptoms compared to placebo after 12 weeks of treatment. The study emphasized the drug's tolerability and lower incidence of adverse effects typically associated with SSRIs.
- Combination Therapy Study : Research exploring the synergistic effects of this compound combined with desipramine indicated enhanced antidepressant efficacy at lower doses than when either drug was used alone. This suggests potential for combination therapies in treatment-resistant depression .
Propriétés
IUPAC Name |
N-[(2S)-4-(4-acetamido-4-phenylpiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35Cl2N3O2/c1-23(37)34-31(27-11-7-4-8-12-27)16-19-36(20-17-31)18-15-26(25-13-14-28(32)29(33)21-25)22-35(2)30(38)24-9-5-3-6-10-24/h3-14,21,26H,15-20,22H2,1-2H3,(H,34,37)/t26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKXDIMONUAMFR-AREMUKBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CCC(CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1(CCN(CC1)CC[C@H](CN(C)C(=O)C2=CC=CC=C2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00161923 | |
Record name | Saredutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Saredutant works by blocking the effects of Neurokinin A at the NK-2 receptor. | |
Record name | Saredutant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142001-63-6 | |
Record name | Saredutant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142001-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Saredutant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142001636 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Saredutant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06660 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saredutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00161923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SAREDUTANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/720U2QK8I5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Saredutant?
A1: this compound acts as a potent and selective antagonist of the neurokinin-2 receptor (NK2R) [, , ].
Q2: How does NK2R antagonism lead to this compound's therapeutic effects?
A2: While the exact mechanisms are still under investigation, research suggests that NK2R antagonism, particularly in the medial septum, may modulate the release of acetylcholine (ACh) in key brain regions like the hippocampus and amygdala, impacting mood regulation and stress response []. Additionally, this compound has been shown to attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key player in the stress response, and increase brain-derived neurotrophic factor (BDNF) expression in the hippocampus, a protein crucial for neuronal survival and growth [].
Q3: What is the role of NK2 receptors in the central nervous system?
A3: NK2 receptors are widely distributed in the central nervous system and are involved in various physiological processes, including the regulation of mood, anxiety, stress response, and cognition [, , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C26H31Cl2N3O2, and its molecular weight is 488.47 g/mol.
Q5: Is there any available spectroscopic data for this compound?
A5: While the provided research articles don't offer detailed spectroscopic data, specific information can be found in the drug's patent literature and chemistry databases like PubChem and ChemSpider.
Q6: Is there information on the material compatibility of this compound?
A6: The provided research focuses on this compound's biological activity and doesn't detail its compatibility with specific materials. Information on material compatibility would likely be found in pharmaceutical development studies focusing on formulation and storage.
Q7: How does the structure of this compound contribute to its high affinity for the NK2 receptor?
A7: While specific SAR studies on this compound were not included in the provided research, studies with another NK2 antagonist, Ibodutant, highlight the importance of specific amino acid residues in the transmembrane domains of the NK2 receptor for high-affinity binding. These include residues in TM4, TM5, TM6, and TM7 []. This information, along with comparative analyses of other NK2 antagonists, can guide future SAR studies of this compound.
Q8: How does the pharmacokinetic profile of this compound relate to its pharmacodynamic effects?
A8: The connection between this compound's PK/PD is not fully elucidated in the research. Establishing a clear PK/PD relationship is crucial for optimizing dosing regimens and achieving desired therapeutic outcomes.
Q9: What in vitro models have been used to study this compound's activity?
A11: this compound's activity has been investigated in vitro using cell lines expressing the human NK2R to assess its antagonist potency and binding kinetics [].
Q10: What in vivo models have been employed to evaluate the efficacy of this compound?
A12: this compound has shown efficacy in several rodent models of depression, including the forced swim test, where it reduced immobility time, indicating an antidepressant-like effect [, ]. Further research explored its potential in models of anxiety [, ] and stress [, ].
Q11: What is the safety profile of this compound based on preclinical and clinical studies?
A11: While the provided research highlights this compound's potential therapeutic benefits, detailed safety and toxicity data from preclinical and clinical trials are not included. Assessing potential adverse effects is a critical aspect of drug development.
Q12: Have there been any studies exploring targeted delivery approaches for this compound?
A12: The provided research primarily focuses on this compound's pharmacological characterization and doesn't delve into targeted delivery strategies. Exploring such strategies might improve treatment efficacy and potentially reduce side effects.
Q13: Are there any other NK2 receptor antagonists in development or clinically available, and how do they compare to this compound?
A17: Other NK2 receptor antagonists, such as Nepadutant (MEN11420) and Ibodutant (MEN15596), have been investigated for various conditions, including irritable bowel syndrome and asthma [, , ]. Direct comparisons of their efficacy, safety, and pharmacokinetic profiles with this compound would require further research and analysis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.